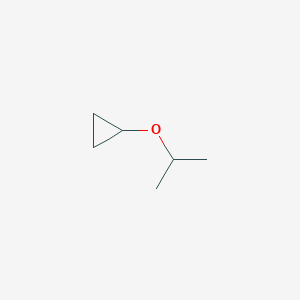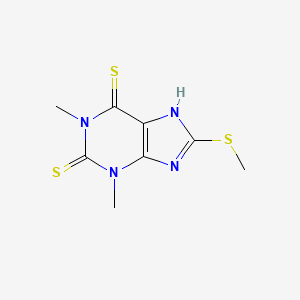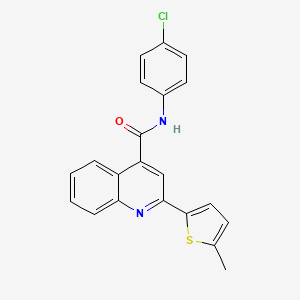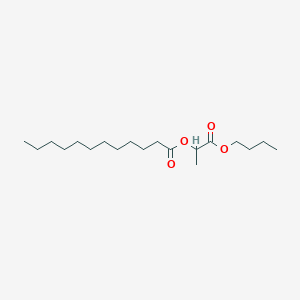
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1,4-diphosphabicyclo(222)octane 1,4-dioxide is a chemical compound with the molecular formula C3H6O5P2 It is known for its unique bicyclic structure, which includes phosphorus and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or other chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 4-(tert-Butyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This structure imparts distinctive chemical properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from similar compounds .
Propiedades
Número CAS |
4726-80-1 |
|---|---|
Fórmula molecular |
C3H6O5P2 |
Peso molecular |
184.02 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1λ5,4λ5-diphosphabicyclo[2.2.2]octane 1,4-dioxide |
InChI |
InChI=1S/C3H6O5P2/c4-9-1-6-10(5,7-2-9)8-3-9/h1-3H2 |
Clave InChI |
IFXYBJPTUROFIZ-UHFFFAOYSA-N |
SMILES canónico |
C1OP2(=O)OCP1(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)




![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

